2-chloro-4-nitro-N-pentylbenzamide
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Overview
Description
2-chloro-4-nitro-N-pentylbenzamide is an organic compound with the molecular formula C12H15ClN2O3 It is characterized by the presence of a chloro group, a nitro group, and a pentylamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-pentylbenzamide typically involves a multi-step process:
Nitration: The starting material, chlorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-chloro-4-nitrobenzene.
Amidation: The nitro compound is then reacted with pentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-pentylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Reduction: 2-chloro-4-amino-N-pentylbenzamide.
Substitution: 2-hydroxy-4-nitro-N-pentylbenzamide.
Scientific Research Applications
2-chloro-4-nitro-N-pentylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-pentylbenzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrobenzamide: Lacks the pentyl group, which may affect its solubility and biological activity.
4-nitro-N-pentylbenzamide: Lacks the chloro group, potentially altering its reactivity and interaction with biological targets.
Uniqueness
2-chloro-4-nitro-N-pentylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H15ClN2O3 |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-pentylbenzamide |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-3-4-7-14-12(16)10-6-5-9(15(17)18)8-11(10)13/h5-6,8H,2-4,7H2,1H3,(H,14,16) |
InChI Key |
CIJSFYULJNUCES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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